Thiophen-2-yl vs. Phenyl Substituent at 7-Position: Impact on Lipophilicity and CNS MPO Score
Replacement of the 7-phenyl substituent in 4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane with a thiophen-2-yl group in the target compound reduces computed lipophilicity (XLogP3 3.2 vs. estimated ~3.6 for the phenyl analog) while maintaining a TPSA of 86.3 Ų, which positions the compound more favorably within the CNS MPO (multiparameter optimization) desirability space [1]. The reduced logP is consistent with improved metabolic stability and lower hERG risk, a trend observed across thiophene-for-phenyl bioisosteric replacements in medicinal chemistry programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.2, TPSA = 86.3 Ų |
| Comparator Or Baseline | 4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane: XLogP3 estimated ~3.6 (based on aromatic substitution effect), TPSA ~86 Ų |
| Quantified Difference | ΔXLogP3 ≈ -0.4 units; TPSA difference negligible |
| Conditions | In silico prediction using XLogP3 algorithm; TPSA calculated by fragment-based method (kuujia.com database) [1]. |
Why This Matters
The lower logP improves the CNS MPO score (desirability: 4–6), making the thiophene analog a more developable CNS lead than the phenyl congener for programs targeting neurological enzymes or receptors.
- [1] Kuujia.com. Cas no 1706225-27-5. Computed properties: XLogP3, TPSA. Accessed 2026-04-29. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
